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Compound of Interest

Compound Name: NO-711

Cat. No.: B1679361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets and mechanisms of

action of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, within the hippocampus.

The information presented is intended to support research and development efforts related to

GABAergic modulation of hippocampal circuitry.

Executive Summary
NO-711 is a potent and selective inhibitor of the GABA transporter GAT-1. Its primary

mechanism of action in the hippocampus is the blockade of GABA reuptake from the synaptic

cleft and extracellular space. This leads to a significant increase in ambient GABA

concentrations, which in turn enhances tonic GABAergic inhibition through the activation of

extrasynaptic δ-subunit-containing GABAA receptors. This heightened inhibition modulates

neuronal excitability, affecting network-level phenomena such as sharp wave-ripple complexes.

The selective action of NO-711 on GAT-1 makes it a valuable pharmacological tool for

investigating the role of tonic inhibition in hippocampal function and a potential lead compound

for therapeutic development.

Primary Cellular Target: GABA Transporter 1 (GAT-1)
The principal cellular target of NO-711 in the hippocampus is the GABA Transporter 1 (GAT-1),

a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is

predominantly expressed on the presynaptic terminals of GABAergic interneurons and, to a
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lesser extent, on astrocytes. Its primary function is the sodium- and chloride-dependent

reuptake of GABA from the extracellular space, thereby regulating the duration and spatial

extent of GABAergic signaling.

Quantitative Data: Potency and Selectivity of NO-711
NO-711 exhibits high potency for GAT-1 and significant selectivity over other GABA transporter

subtypes, as summarized in the table below.

Parameter
Species/Sy
stem

GAT-1 GAT-2 GAT-3 Reference

IC50

Rat Brain

Synaptosome

s

47 nM - - [1]

IC50
Cultured Rat

Neurons
1238 nM - - [1]

IC50
Cultured Rat

Glia
636 nM - - [1]

IC50
Recombinant

Human
0.04 µM 171 µM 1700 µM [2]

IC50

Neocortical

Cultures

(effect on

firing rate)

42 nM - - [3][4]

Downstream Cellular Effects of GAT-1 Inhibition by
NO-711
The inhibition of GAT-1 by NO-711 initiates a cascade of events that ultimately alter the

electrophysiological properties of hippocampal neurons and circuits.

Elevation of Extracellular GABA
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The most immediate consequence of GAT-1 blockade is an increase in the concentration of

ambient GABA in the extracellular space. In vivo microdialysis studies in the rat hippocampus

have demonstrated a dose-dependent increase in extracellular GABA levels following the

administration of NO-711.

NO-711
Concentration

% Increase in
Extracellular GABA
(relative to
baseline)

Experimental
Model

Reference

1 µM ~150%
In vivo microdialysis

(rat hippocampus)
[5]

10 µM ~250%
In vivo microdialysis

(rat hippocampus)
[5]

100 µM ~400%
In vivo microdialysis

(rat hippocampus)
[5]

Enhancement of Tonic GABAergic Inhibition
The elevated ambient GABA resulting from GAT-1 inhibition preferentially activates high-affinity,

extrasynaptic GABAA receptors, which are often characterized by the presence of δ subunits.

This leads to a sustained, or "tonic," inhibitory current in hippocampal neurons.

Cell Type
NO-711
Concentration

Change in
Tonic Current

Experimental
Model

Reference

Dentate Gyrus

Granule Cells
5 µM

Inward shift of

~20-27 pA

Rat hippocampal

slices
[6]

CA1 Pyramidal

Neurons
10 µM

Significant

increase

Rat hippocampal

slices
[7]

Modulation of Phasic and Synaptic GABAergic
Transmission
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While the primary effect of NO-711 is on tonic inhibition, it can also modulate phasic, or

synaptic, GABAergic transmission. By prolonging the presence of GABA in the synaptic cleft,

NO-711 can lead to a slower decay of inhibitory postsynaptic currents (IPSCs). There is also

evidence that the elevated extracellular GABA can activate presynaptic GABAB autoreceptors,

which can lead to a decrease in subsequent GABA release. Some studies have reported a

reduction in IPSC amplitude with NO-711 application, suggesting a complex interplay of pre-

and postsynaptic effects.[8]

Impact on Neuronal Excitability and Network Activity
The enhancement of tonic inhibition by NO-711 leads to a general reduction in the excitability

of hippocampal neurons. This is manifested as a decrease in neuronal firing rates and a

reduced probability of action potential generation in response to excitatory inputs.

At the network level, NO-711 has been shown to modulate hippocampal oscillations.

Specifically, it reduces the occurrence of sharp wave-ripple (SPW-R) complexes, which are

high-frequency oscillations involved in memory consolidation.[9] This effect is thought to be

mediated by the overall dampening of network excitability in the CA3 region, where SPW-Rs

are generated.[9]

Signaling Pathways
The signaling pathways affected by NO-711 in the hippocampus are centered around the

modulation of GABAergic neurotransmission.

NO-711 GAT-1 TransporterInhibits Increased Extracellular GABALeads to

Extrasynaptic δ-GABA-A Receptors
Activates

Presynaptic GABA-B Receptors

Activates

Enhanced Tonic InhibitionMediates

Reduced GABA ReleaseCauses

Reduced Neuronal ExcitabilityCauses Altered Network Activity
(e.g., Reduced Sharp Wave-Ripples)

Results in
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Caption: Signaling pathway of NO-711 in the hippocampus.
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Experimental Protocols
The following are representative protocols for investigating the effects of NO-711 in the

hippocampus using whole-cell patch-clamp electrophysiology and in vivo microdialysis.

Whole-Cell Patch-Clamp Electrophysiology in
Hippocampal Slices
This protocol is designed to measure tonic GABAergic currents in hippocampal neurons.

Experimental Workflow:
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Start: Prepare Hippocampal Slices

Slice Incubation in aCSF

Transfer Slice to Recording Chamber

Establish Whole-Cell Patch Clamp

Record Baseline Holding Current

Bath Apply NO-711

Record Change in Holding Current

Washout NO-711

Record Recovery of Holding Current

End of Experiment

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp experiments.
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Solutions:

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25

NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-

GTP, and 5 QX-314, pH adjusted to 7.2 with CsOH.

Procedure:

Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated

aCSF at 30-32°C.

Visually identify a neuron (e.g., a dentate gyrus granule cell or CA1 pyramidal neuron) using

DIC optics.

Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at

-70 mV.

Record a stable baseline holding current for 5-10 minutes.

Bath apply NO-711 (e.g., 5-10 µM) and record the change in the holding current. An inward

shift in the holding current indicates an enhanced tonic GABAergic current.

To confirm the GABAergic nature of the current, a GABAA receptor antagonist (e.g.,

bicuculline) can be co-applied.

Wash out the drug and monitor the return of the holding current to baseline.

In Vivo Microdialysis
This protocol is for measuring extracellular GABA concentrations in the hippocampus of a freely

moving animal.
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Experimental Workflow:

Start: Stereotaxic Implantation of Microdialysis Probe

Animal Recovery from Surgery

Connect Probe to Perfusion Pump

Collect Baseline Dialysate Samples

Administer NO-711 (e.g., via reverse dialysis)

Collect Experimental Dialysate Samples

Analyze GABA Content (e.g., HPLC)

End of Experiment

Click to download full resolution via product page

Caption: Workflow for in vivo microdialysis experiments.
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Solutions and Materials:

Perfusion Solution (aCSF): Same as for electrophysiology.

Microdialysis Probe: Commercially available probe with a suitable membrane length (e.g., 2

mm) and molecular weight cutoff.

Analytical System: High-performance liquid chromatography (HPLC) with fluorescence

detection for GABA quantification.

Procedure:

Under anesthesia, stereotaxically implant a guide cannula targeting the hippocampus (e.g.,

the dentate gyrus or CA1 region).

Allow the animal to recover from surgery for at least 24-48 hours.

On the day of the experiment, insert the microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-

2 hours to establish a stable baseline of extracellular GABA.

Administer NO-711. This is often done via reverse dialysis by including the desired

concentration of NO-711 (e.g., 1-100 µM) in the perfusion solution.

Continue to collect dialysate samples during and after NO-711 administration.

Quantify the GABA concentration in the dialysate samples using HPLC.

Conclusion
NO-711 is a highly selective and potent inhibitor of GAT-1 in the hippocampus. Its primary

cellular effect is the elevation of extracellular GABA, leading to an enhancement of tonic

inhibition mediated by extrasynaptic GABAA receptors. This, in turn, reduces neuronal

excitability and modulates network oscillations. The well-defined mechanism of action of NO-
711 makes it an indispensable tool for elucidating the role of tonic inhibition in hippocampal
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physiology and pathophysiology, and a valuable reference compound for the development of

novel therapeutics targeting the GABAergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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